METHYL 2-(2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE
Overview
Description
METHYL 2-(2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system fused with a piperazine moiety and a benzoate ester group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the chromen derivative. The chromen core can be synthesized through a condensation reaction between a phenol and an acetoacetate ester under acidic conditions . The resulting chromen derivative is then subjected to further functionalization to introduce the piperazine moiety. This step often involves nucleophilic substitution reactions using piperazine and appropriate alkylating agents .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms are commonly employed to enhance yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrochromen derivatives, and various substituted piperazine derivatives .
Scientific Research Applications
METHYL 2-(2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which METHYL 2-(2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE exerts its effects is primarily through interaction with specific molecular targets. The chromen moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . Additionally, the piperazine moiety can interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: Another chromen derivative with similar fluorescence properties.
Coumarin: A structurally related compound with a wide range of biological activities.
7-Hydroxycoumarin: Known for its anticancer properties and used as a precursor in the synthesis of various derivatives.
Uniqueness
METHYL 2-(2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDO)BENZOATE is unique due to the combination of the chromen and piperazine moieties, which imparts distinct chemical and biological properties. This combination allows for versatile functionalization and a broad spectrum of applications in different fields of research .
Properties
IUPAC Name |
methyl 2-[[2-[4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazin-1-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-17-7-8-19-18(14-24(30)33-22(19)13-17)15-27-9-11-28(12-10-27)16-23(29)26-21-6-4-3-5-20(21)25(31)32-2/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMGQBUSHXXGHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC(=O)NC4=CC=CC=C4C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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